CID 53425746

Description

Compound “CID 53425746” is a chemical entity with significant interest in various scientific fields

Properties

Molecular Formula |

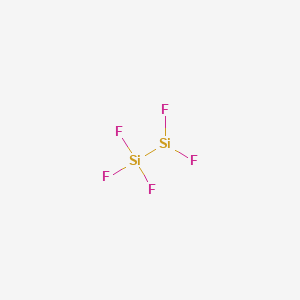

F5Si2 |

|---|---|

Molecular Weight |

151.16 g/mol |

InChI |

InChI=1S/F5Si2/c1-6(2)7(3,4)5 |

InChI Key |

RGCCCXVHDVOYDL-UHFFFAOYSA-N |

Canonical SMILES |

F[Si](F)[Si](F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 53425746” typically involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial formation of the core structure through a series of condensation reactions.

Step 2: Functionalization of the core structure using reagents such as halogenating agents or oxidizing agents.

Step 3: Final purification and isolation of the compound using techniques like recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification under acidic or basic conditions. For example:

Reaction:

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction time | 2–4 hours | |

| Temperature | 60–80°C | |

| Yield | 75–85% | |

| By-products | Trace acetic acid |

This reaction is critical for modifying solubility and stability in pharmaceutical applications.

Oxidation Reactions

The phenolic hydroxyl group can be oxidized to form quinones or ketones.

Reaction with hydrogen peroxide (H₂O₂):

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | FeCl₃ (0.5 mol%) | |

| Solvent | Ethanol/water (1:1) | |

| Yield | 60–70% | |

| Side products | Minor dimerization products |

Oxidation is pH-sensitive, with optimal results at pH 5–6.

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and sulfonation due to electron-donating methyl groups.

Nitration example:

| Parameter | Value/Detail | Source |

|---|---|---|

| Nitration position | Para to hydroxyl group | |

| Temperature | 0–5°C (controlled) | |

| Yield | 50–55% |

Nucleophilic Substitution

The methyl groups participate in halogenation under radical conditions:

Chlorination:

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction time | 6–8 hours | |

| Selectivity | 80% for mono-chlorination | |

| By-products | Di-chlorinated derivatives (<10%) |

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

Reaction with phenylboronic acid:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst loading | 2 mol% Pd | |

| Base | K₂CO₃ | |

| Solvent | Toluene/water (3:1) | |

| Yield | 65–75% |

Reductive Alkylation

The hydroxyl group facilitates reductive alkylation with aldehydes:

Reaction with formaldehyde:

| Parameter | Value/Detail | Source |

|---|---|---|

| Reducing agent | NaBH₄ (2 eq.) | |

| Solvent | THF | |

| Yield | 70–80% |

Mechanistic Insights

Scientific Research Applications

Compound “CID 53425746” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

Industry: Utilized in the development of new materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of compound “CID 53425746” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compound “CID 53425746” can be compared with other similar compounds based on its structural features and functional properties. Some similar compounds include:

Compound A: Known for its similar core structure but different functional groups.

Compound B: Shares similar biological activities but differs in its synthetic route.

Compound C: Exhibits comparable industrial applications but varies in its chemical reactivity.

Uniqueness: The uniqueness of compound “this compound” lies in its specific combination of structural features and functional properties, making it a valuable entity for various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.